molecular formula C11H11NO B2869468 N-(3-ethynylphenyl)propanamide CAS No. 1090871-02-5

N-(3-ethynylphenyl)propanamide

Cat. No.: B2869468
CAS No.: 1090871-02-5
M. Wt: 173.215
InChI Key: LMCIXVZCWRZHOQ-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)propanamide: is an organic compound that belongs to the class of amides. It consists of an ethynyl group (-C≡CH) attached to a phenyl ring (C6H5-) and a propanamide group (CH3CH2CONH-).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)propanamide typically involves the reaction of 3-ethynylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-ethynylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-ethynylphenyl)propanamide is used as a building block in organic synthesis

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In material science, this compound is explored as a modifier for epoxy resins to enhance their thermal stability and toughness. This application exploits the reactivity of the ethynyl group for crosslinking with the epoxy resin during curing .

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)propanamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(3-ethynylphenyl)acetamide
  • N-(3-ethynylphenyl)butanamide
  • N-(3-ethynylphenyl)benzamide

Comparison: N-(3-ethynylphenyl)propanamide is unique due to its specific combination of an ethynyl group and a propanamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the propanamide group provides a balance between hydrophobic and hydrophilic properties, enhancing its solubility and interaction with biological targets .

Properties

IUPAC Name

N-(3-ethynylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCIXVZCWRZHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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